molecular formula C26H30N4O4 B14936839 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone

Cat. No.: B14936839
M. Wt: 462.5 g/mol
InChI Key: MHGASIRIBDHQOO-UHFFFAOYSA-N
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Description

Its structure features a 4(3H)-quinazolinone core linked to a piperazine ring substituted with a 1,3-benzodioxol-5-ylmethyl group via a 6-oxohexyl chain. The benzodioxole moiety may enhance lipophilicity and receptor binding, while the piperazine group could improve solubility and bioavailability .

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one

InChI

InChI=1S/C26H30N4O4/c31-25(8-2-1-5-11-30-18-27-22-7-4-3-6-21(22)26(30)32)29-14-12-28(13-15-29)17-20-9-10-23-24(16-20)34-19-33-23/h3-4,6-7,9-10,16,18H,1-2,5,8,11-15,17,19H2

InChI Key

MHGASIRIBDHQOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Incorporation of the Benzodioxole Group: This step involves the reaction of the piperazine derivative with a benzodioxole-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group can yield carboxylic acids, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, while the piperazine moiety can interact with neurotransmitter receptors. The benzodioxole group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Pharmacological Activities Synthesis Method
Target Compound 4(3H)-quinazolinone Piperazino-benzodioxolylmethyl-hexanoyl Not explicitly reported (inferred)* Microwave-assisted cyclization
2,6,8-Triaryl-1H-imidazo[4,5-g]quinazolines Imidazo[4,5-g]quinazoline Aryl groups (e.g., pyridyl, thiophene) Anticancer (inferred from analogues) Oxidative cyclization
3-[Triazolylmethyl]-4(3H)-quinazolinones (20,21) 4(3H)-quinazolinone Triazolylmethyl (cyclohexyl/tosyl groups) Antifungal, antimicrobial (inferred) Reflux with semicarbazides
Fumiquinazoline F Piperazino[2,1-b]quinazolin-3,6-dione Methyl (from alanine) Neurotoxic (natural product) Microwave-assisted synthesis

*Inferred activities based on structural similarities to quinazolinones with anticancer, anti-inflammatory, or antimicrobial properties .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The benzodioxole group in the target compound may increase membrane permeability compared to aryl-substituted imidazo[4,5-g]quinazolines .
  • Solubility : The piperazine moiety enhances water solubility relative to triazolylmethyl derivatives, which rely on sulfonyl/cyclohexyl groups .

Biological Activity

The compound 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is a complex organic molecule that belongs to the quinazolinone family. Quinazolinones have attracted significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24N4O4\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{4}

This structure features a quinazolinone core substituted with a piperazine moiety and a benzodioxole group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Quinazolinone derivatives, including the compound , have been studied for their antimicrobial properties. Research indicates that certain substitutions on the quinazolinone framework can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinazolinones have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
3aS. aureus15
3bE. coli12
3cPseudomonas aeruginosa10

Anti-inflammatory Activity

Quinazolinones have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models . The specific compound's ability to modulate inflammatory pathways remains an area of ongoing research.

Anticancer Potential

The anticancer properties of quinazolinones are well-documented. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The presence of the piperazine and benzodioxole moieties may enhance these effects by improving solubility and bioavailability.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as acetylcholinesterase (AChE) and COX.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling cascades associated with inflammation and cancer progression.
  • Cell Cycle Arrest : Some studies indicate that quinazolinones can induce cell cycle arrest in cancer cells, preventing further proliferation.

Case Studies

A notable study explored the synthesis and biological evaluation of several quinazolinone derivatives, including variations of the target compound. The results indicated promising anti-acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Another investigation highlighted the antimicrobial efficacy of similar quinazolinone derivatives against a range of bacterial strains, demonstrating significant potential for therapeutic applications .

Q & A

Basic: What established synthetic routes are used to prepare 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized quinazolinone cores. Key intermediates include:

  • 4(3H)-quinazolinone derivatives modified at the 3-position via alkylation or condensation.
  • Piperazine-linked benzodioxole intermediates , synthesized by coupling 1,3-benzodioxol-5-ylmethyl groups with piperazine under nucleophilic conditions.
  • 6-oxohexyl chains introduced via carbodiimide-mediated coupling or nucleophilic substitution.
    Reaction monitoring via TLC and purification using column chromatography (silica gel, gradient elution) is standard. Yield optimization often requires controlled temperature (40–60°C) and inert atmospheres to prevent oxidation .

Advanced: How can reaction conditions be optimized to maximize yield while minimizing by-products?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane reduces side reactions.
  • Catalyst screening : Use of DMAP or HOBt in coupling steps improves efficiency.
  • Stoichiometric adjustments : Excess piperazine derivatives (1.2–1.5 equivalents) drive reactions to completion.
  • Temperature control : Lower temperatures (0–25°C) mitigate decomposition of labile intermediates.
    Post-reaction analysis via HPLC-MS identifies by-products (e.g., unreacted starting materials or hydrolyzed esters), guiding iterative refinement .

Basic: What spectroscopic and chromatographic methods are recommended for characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the quinazolinone core (δ 7.5–8.5 ppm aromatic protons), piperazine (δ 2.5–3.5 ppm), and benzodioxole (δ 5.9–6.1 ppm methylenedioxy group).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradients) with UV detection at 254 nm.
  • IR spectroscopy : Validate carbonyl stretches (1650–1700 cm⁻¹) and piperazine N-H bonds (3300 cm⁻¹) .

Advanced: How should discrepancies between NMR and MS data interpretations be resolved?

Methodological Answer:

  • Contradiction analysis : Compare integration ratios in NMR with isotopic patterns in MS to identify impurities or tautomeric forms.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
  • Spiking experiments : Add authentic intermediates to NMR samples to isolate conflicting signals.
  • Theoretical modeling : Use computational tools (e.g., ACD/Labs) to simulate spectra and validate assignments .

Basic: What in vitro assays are used to evaluate pharmacological activity?

Methodological Answer:
Common assays include:

  • Enzyme inhibition assays : Measure IC50 via fluorescence/absorbance (e.g., kinase or protease targets).
  • Cell viability assays (MTT/XTT) : Assess cytotoxicity in cancer or primary cell lines.
  • Binding affinity studies : Radioligand displacement or surface plasmon resonance (SPR).
    Dose-response curves (1 nM–100 µM) and triplicate replicates ensure statistical validity .

Advanced: How can discrepancies between in vitro potency and in vivo efficacy be addressed?

Methodological Answer:

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes).
  • Prodrug design : Modify solubility/permeability via esterification or PEGylation.
  • Tissue distribution studies : Use radiolabeled compounds to track accumulation in target organs.
  • Species-specific metabolic pathways : Compare human vs. rodent CYP450 metabolism using in vitro models .

Basic: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction tools (SwissADME, pkCSM) : Estimate logP, solubility, and CYP450 interactions.
  • Molecular docking (AutoDock Vina) : Screen binding modes to metabolic enzymes (e.g., CYP3A4).
  • MD simulations : Analyze stability of ligand-target complexes in physiological conditions .

Advanced: How to design SAR studies to identify critical functional groups?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with modifications to the quinazolinone core, piperazine linker, or benzodioxole moiety.
  • Bioisosteric replacement : Substitute benzodioxole with thiophene or pyridine rings.
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models.
  • Fragment-based screening : Identify minimal pharmacophores via SPR or thermal shift assays .

Basic: How to validate analytical methods for quantifying the compound in biological matrices?

Methodological Answer:

  • Linearity and LOD/LOQ : Calibrate LC-MS/MS methods (1–1000 ng/mL range) with R² > 0.99.
  • Matrix effects : Spike plasma/serum with analyte and internal standard (e.g., deuterated analog).
  • Inter-day precision : Repeat analyses across three days with CV < 15%.
  • Recovery studies : Compare extracted vs. non-extracted samples .

Advanced: What strategies assess metabolic stability and identify major metabolites?

Methodological Answer:

  • In vitro incubation : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS.
  • High-resolution mass spectrometry (HRMS) : Detect metabolites via neutral loss or product ion scanning.
  • Isotopic labeling : Track metabolic pathways using 13C/2H-labeled analogs.
  • CYP450 inhibition assays : Identify enzymes responsible for metabolism using isoform-specific inhibitors .

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